Methazolamide-d6

Pharmacokinetics Bioanalysis LC-MS/MS

Quantifying methazolamide by LC-MS/MS requires an internal standard that co-elutes with the analyte. Unlabeled methazolamide is indistinguishable from the calibrant; alternative CA inhibitor standards introduce extraction and ionization bias. Methazolamide-d6 solves this precisely. - Six deuterium atoms provide identical chromatographic retention with +6 Da mass shift - Matches methazolamide's 14h half-life for accurate correction across extended sampling windows - Validated for plasma, CSF, and brain tissue homogenates in CNS penetration studies

Molecular Formula C5H8N4O3S2
Molecular Weight 242.3 g/mol
Cat. No. B10823600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethazolamide-d6
Molecular FormulaC5H8N4O3S2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
InChIInChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3
InChIKeyFLOSMHQXBMRNHR-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methazolamide-d6: Deuterated Internal Standard


Methazolamide-d6 (CAS 1795142-30-1) is a stable isotope-labeled analog of methazolamide, incorporating six deuterium atoms in place of hydrogen at the methyl groups [1]. With molecular formula C₅H₂D₆N₄O₃S₂ and molecular weight 242.31 [1], it is manufactured specifically for use as an internal standard in GC-MS and LC-MS/MS quantification of methazolamide [1]. Methazolamide itself is a sulfonamide carbonic anhydrase inhibitor with reported IC₅₀ values of 130 nM for the enzyme and ED₅₀ of 19.2 mg/kg for electroshock-induced seizure reduction in rats .

Workflow
LC-MS/MS Bioanalysis
Selection
Deuterated SIL-IS (d6)
Use Context
Methazolamide quantification in research matrices

Why Methazolamide-d6 Is Essential


Generic substitution fails at two critical junctures. First, substituting unlabeled methazolamide as an internal standard introduces an irresolvable analytical conflict—the calibrant and analyte become chromatographically and spectrometrically indistinguishable, rendering quantification impossible. Second, substituting alternative carbonic anhydrase inhibitor internal standards (e.g., acetazolamide-d3) for methazolamide quantification introduces unacceptable error due to differential extraction recovery, chromatographic retention, and ionization behavior—the fundamental principle that isotopic internal standards must co-elute with their native analytes to compensate for matrix effects [1]. The pharmacologic and physicochemical differences between methazolamide and acetazolamide (including distinct lipophilicity, plasma protein binding, half-life, and tissue distribution profiles [2]) further underscore that an internal standard optimized for one CA inhibitor cannot validly quantify another.

Methazolamide-d6 vs Unlabeled methazolamide
Unlabeled ISTD co-elutes identically with the analyte, preventing mass discrimination and making quantification impossible.
Methazolamide-d6 vs Acetazolamide-d3
Non-matched ISTD shows differential extraction recovery, retention, and ionization; it cannot correct for matrix effects specific to methazolamide.

Methazolamide-d6 vs Acetazolamide: Evidence


Plasma Half-Life Advantage

Methazolamide exhibits a plasma half-life of approximately 14 hours in humans, whereas acetazolamide has a half-life of approximately 5 hours . This 2.8-fold longer half-life of the methazolamide analyte dictates that bioanalytical methods supporting methazolamide therapeutic monitoring or pharmacokinetic studies must maintain accuracy over extended post-dose sampling windows that acetazolamide-targeted methods would not require . Methazolamide-d6 provides the matched isotopic internal standard necessary to correct for matrix effects and recovery losses across this extended analytical range [1].

Plasma Half-Life
Head-to-head
Methazolamide ~14 h vs acetazolamide ~5 h (2.8× longer)
Extended analytical range demands matched ISTD for accuracy across late sampling points.
Human PK data; supports method-sampling window planning.
Pharmacokinetics Bioanalysis LC-MS/MS

CSF Concentration Superiority

Methazolamide demonstrates approximately 50-fold higher cerebrospinal fluid (CSF) concentration compared to acetazolamide following systemic administration . This enhanced CNS penetration stems from methazolamide's greater lipophilicity and lower plasma protein binding (55% for methazolamide vs. higher binding for acetazolamide) [1]. Consequently, bioanalytical methods quantifying methazolamide in CNS compartments require an internal standard—methazolamide-d6—that mirrors this unique tissue partitioning behavior to accurately correct for differential matrix effects between plasma and CSF samples [2].

CSF Concentration
Head-to-head
~50× higher CSF concentration vs acetazolamide
Unique CNS partitioning requires ISTD that mirrors tissue-specific matrix effects.
Supports neuro-PK study context; human CSF measurements.
Neuropharmacology CNS Drug Delivery LC-MS/MS

Anticonvulsant Potency Advantage

In head-to-head anticonvulsant studies in mice, methazolamide demonstrated 3- to 4-fold greater anticonvulsant activity than acetazolamide [1]. This potency difference was directly attributed to methazolamide's greater ability to penetrate the central nervous system, with brain inhibitor concentration measurements confirming that methazolamide achieves substantially higher brain levels than acetazolamide at equivalent systemic doses [1]. In rats, the two inhibitors showed equivalent activity, indicating species-dependent pharmacokinetic or target engagement differences [1].

Anticonvulsant Activity
Head-to-head
3–4× greater potency in mouse electroshock model vs acetazolamide
Supports brain concentration PK-PD correlation studies using analyte-specific ISTD.
Preclinical species; linked to brain inhibitor levels.
Anticonvulsant CNS Penetration Preclinical Pharmacology

CA II Inhibition Without BK Activation

Methazolamide and acetazolamide demonstrate comparable in vitro carbonic anhydrase inhibitory potency, with methazolamide showing Ki values of 14-50 nM for hCA II and acetazolamide showing IC₅₀ of approximately 10.8 nM for the same isozyme . However, acetazolamide is a potent activator of big potassium (BK) channels in skeletal muscle T-tubules, whereas methazolamide does not affect BK channels [1]. This mechanistic difference translates to divergent physiological outcomes: acetazolamide impairs isolated muscle mass exercise performance in normoxia, while methazolamide does not [1].

CA II & BK Channel
Head-to-head
Comparable CA II inhibition (Ki 14–50 nM vs IC₅₀ ~10.8 nM); methazolamide lacks BK channel activation
Off-target profile differs; supports analyte-specific bioanalytical method context.
In vitro enzyme and muscle preparation data.
Carbonic Anhydrase Ion Channel Exercise Physiology

Superior Matrix Effect Correction

Stable isotope-labeled internal standards (SIL-IS), such as methazolamide-d6, correct for extraction recovery losses and eliminate matrix effects during LC-MS/MS analysis [1]. Deuterated internal standards improve precision and accuracy particularly when sample matrices are complex [2]. The 6-deuterium incorporation in methazolamide-d6 provides a mass difference of +6 Da relative to the unlabeled analyte, which exceeds the minimum recommended mass difference to avoid isotopic cross-interference [3]. Unlike structural analog internal standards, which may elute at different retention times and fail to compensate for ion suppression, deuterated internal standards closely co-elute with the native analyte, providing superior matrix effect correction [4].

Matrix Effect Correction
Class-level
Deuterated SIL-IS co-elutes with native analyte, compensating for ion suppression; structural analogs show differential retention.
Reported class-level matrix-effect correction; selection of methazolamide-d6 is justified for method robustness.
Based on general SIL-IS performance, not compound-specific validation.
Bioanalytical Method Validation Matrix Effects LC-MS/MS

Methazolamide-d6 Applications


LC-MS/MS Pharmacokinetic Method Development

Methazolamide-d6 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify methazolamide in plasma, serum, urine, and tissue homogenates. The 2.8× longer half-life of methazolamide (14 hours) versus acetazolamide (5 hours) means that methods must maintain accuracy over extended sampling windows, making analyte-matched methazolamide-d6 essential for correction across the full analytical range [1]. The deuterated internal standard compensates for extraction recovery losses, matrix effects, and ionization variability, enabling the precision and accuracy required for regulatory bioanalytical method validation [2].

CNS Pharmacokinetics & Tissue Distribution

Given methazolamide's 50× higher CSF concentration and enhanced brain penetration compared to acetazolamide, methazolamide-d6 is uniquely suited as an internal standard for studies quantifying methazolamide in CNS compartments [1]. The isotopic internal standard corrects for the distinct matrix effects encountered in brain tissue homogenates and CSF samples versus plasma, ensuring accurate CNS exposure measurements in preclinical pharmacology and toxicology studies [2].

Anticonvulsant PK-PD Correlation

Methazolamide demonstrates 3-4× greater anticonvulsant potency than acetazolamide in mice, with potency differences directly linked to brain inhibitor concentrations [1]. Methazolamide-d6 enables accurate quantification of methazolamide brain levels in PK-PD studies designed to correlate CNS exposure with anticonvulsant efficacy, supporting translational research in epilepsy and neurological disorders [1].

Comparative CA Inhibitor Cross-Validation

In research programs comparing methazolamide with other carbonic anhydrase inhibitors (acetazolamide, dorzolamide, brinzolamide, ethoxzolamide), methazolamide-d6 provides the matched internal standard necessary for accurate methazolamide quantification. Given that methazolamide lacks the BK channel off-target activation of acetazolamide, comparative studies of muscle function and exercise performance in hypoxia require robust, analyte-specific bioanalytical methods [2].

Application
Selection Property
Validation Focus
LC-MS/MS PK method development
Deuterated ISTD with matched co-elution
Accuracy over extended sampling windows; matrix effect correction
CNS pharmacokinetics & tissue distribution
Tissue-partitioning-matched ISTD
CSF/brain matrix correction; neuro-PK study context
Anticonvulsant PK-PD correlation
Brain concentration-matched ISTD
PK-PD study context; brain exposure quantification
Comparative CA inhibitor cross-validation
Analyte-specific ISTD for CA inhibitor panel
Off-target profile differentiation; method selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methazolamide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.